molecular formula C10H14IN3O4 B6274886 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2763758-45-6

3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6274886
CAS No.: 2763758-45-6
M. Wt: 367.1
InChI Key:
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Description

  • The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
  • Protection of the Amino Group:

    • The amino group is protected by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected derivative.
  • Industrial Production Methods:

    • Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

    Types of Reactions:

      Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

      Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

      Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines using coupling reagents like EDCI or HATU.

    Common Reagents and Conditions:

      Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as DMF or DMSO.

      Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

      Coupling Reactions: EDCI or HATU in the presence of a base like DIPEA in solvents such as DMF or DCM.

    Major Products:

    • Substituted pyrazoles, free amines, and amide derivatives depending on the specific reactions and reagents used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.

    Biology and Medicine:

    • Investigated for its potential as a pharmacophore in drug discovery.
    • Studied for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry:

    • Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
    • Applied in material science for the development of novel polymers and coatings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    • Formation of the Pyrazole Ring:

      • The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
      • For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid yields 1-methyl-1H-pyrazole-5-carboxylic acid.

    Mechanism of Action

    The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the Boc-protected amino group can influence its binding affinity and specificity towards these targets.

    Comparison with Similar Compounds

    • 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
    • 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
    • 3-{[(tert-butoxy)carbonyl]amino}-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

    Comparison:

    • The iodine atom in 3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid provides unique reactivity compared to its chloro or bromo analogs, making it more suitable for certain types of substitution reactions.
    • The Boc-protected amino group offers a versatile handle for further functionalization, which is a common feature among these compounds, but the specific halogen present can significantly affect the compound’s reactivity and applications.

    This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

    Properties

    CAS No.

    2763758-45-6

    Molecular Formula

    C10H14IN3O4

    Molecular Weight

    367.1

    Purity

    95

    Origin of Product

    United States

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